![molecular formula C22H21ClN2O3 B2697914 [2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 926386-69-8](/img/structure/B2697914.png)
[2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with various functional groups including a 2-phenylethyl group and a 2-oxoethyl group. The latter is attached to a 2-chloropyridine-3-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings . These groups would likely contribute to the overall stability of the molecule and could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the pyrrole ring could contribute to its aromaticity and stability, while the various functional groups could influence its polarity, solubility, and reactivity .Scientific Research Applications
Herbicidal Applications
Research has shown that pyrrole dicarboxylates, related to the chemical structure of interest, exhibit selective herbicidal activity. These compounds, when substituted at different positions on the pyridine ring, display varied biological properties, including post-emergence and pre-emergence herbicidal activity. This variation is attributed to differences in molecular conformation and intramolecular hydrogen bonding, affecting their soil binding and transport properties (Andrea et al., 1990).
Chemical Reactivity and Optical Properties
Studies on pyrrole–chalcone derivatives, which share a core structural motif with the compound , have been synthesized to explore their structural, chemical reactivity, and non-linear optical properties. These compounds exhibit promising characteristics for non-linear optical applications due to their optical transparency and significant hyperpolarizability, indicating potential use in materials science (Singh et al., 2015).
Antimicrobial Activity
A series of pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. The presence of the pyrrole ring and specific substitutions have been found to enhance antibacterial and antifungal properties, making them significant for the development of new antimicrobial agents (Hublikar et al., 2019).
Molecular Recognition and Hydrogen Bonding
Pyrrole derivatives have been studied for their role in molecular recognition, demonstrating the ability to form intermolecular hydrogen-bonded dimers. These interactions are crucial for understanding the principles of molecular recognition and designing molecules with specific binding properties (Wash et al., 1997).
Conducting Polymers
Research into bis(pyrrol-2-yl) arylenes, which are related to the compound of interest, has shown that these monomers can be polymerized to form conducting polymers with low oxidation potentials. These materials are stable in their conducting form and are promising for electronic applications (Sotzing et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-15-13-19(16(2)25(15)12-10-17-7-4-3-5-8-17)20(26)14-28-22(27)18-9-6-11-24-21(18)23/h3-9,11,13H,10,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLURFPLKHYBYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)COC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate |
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